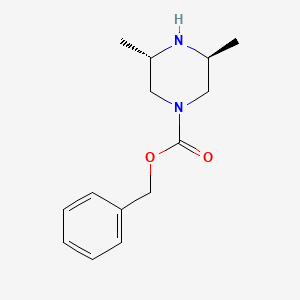

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Descripción general

Descripción

Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is a chiral compound with significant interest in the field of organic chemistry It is characterized by its unique structure, which includes a benzyl group attached to a piperazine ring substituted with two methyl groups at the 3 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of Methyl Groups: The methyl groups at the 3 and 5 positions can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where the piperazine nitrogen attacks a benzyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the selectivity and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced at the piperazine ring, potentially forming secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperazine nitrogen, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Benzyl halides or alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Secondary amines.

Substitution: Various benzyl or alkyl-substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of piperazine, including benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate, exhibit promising anticancer properties. This compound has been identified as a potential inhibitor of PARP7 (poly(ADP-ribose) polymerase 7), which plays a role in DNA repair mechanisms. Inhibiting PARP7 can lead to increased cancer cell sensitivity to chemotherapy and radiotherapy .

Neuropharmacological Effects

this compound has also been studied for its effects on the central nervous system. Its structural similarity to other piperazine derivatives suggests it may interact with neurotransmitter receptors, potentially leading to applications in treating anxiety and depression .

Synthesis of Biologically Active Compounds

Building Block for Drug Development

This compound serves as a versatile building block in the synthesis of various biologically active molecules. It can be employed in the construction of g-secretase inhibitors and antagonists for human vanilloid receptors, which are important targets in pain management and neurodegenerative diseases .

| Compound | Target | Reference |

|---|---|---|

| g-Secretase Inhibitors | Alzheimer's Disease | |

| Human Vanilloid Receptor Antagonists | Pain Management | |

| Dopamine D4 Receptor Antagonists | Schizophrenia |

Therapeutic Uses

Potential Cardiovascular Applications

Certain studies have indicated that piperazine derivatives can modulate cardiac functions by influencing cardiac myosin activity. This compound may thus have applications in developing treatments for heart diseases by enhancing cardiac contractility without increasing heart rate .

Case Studies

Case Study: PARP7 Inhibition

In a study exploring novel PARP7 inhibitors, this compound was synthesized and tested for its efficacy against cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

Case Study: Neuropharmacological Research

Another investigation focused on the neuropharmacological properties of this compound. Animal models treated with this compound exhibited reduced anxiety-like behaviors in standard tests (e.g., elevated plus maze), suggesting its potential utility in treating anxiety disorders .

Mecanismo De Acción

The mechanism of action of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural rigidity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Benzyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of the methyl groups.

Benzyl piperazine-1-carboxylate: Lacks the methyl groups at the 3 and 5 positions.

N-Benzylpiperazine (BZP): A simpler analog without the carboxylate group.

Uniqueness: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is unique due to its specific chiral centers and the presence of both benzyl and carboxylate groups, which confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure with specific stereochemistry that influences its biological interactions. The presence of the benzyl group enhances lipophilicity, which can affect the compound's ability to cross biological membranes and interact with target sites.

The biological activity of this compound stems from its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor for specific enzymes involved in neurotransmission and other physiological processes.

Enzyme Inhibition

Research has demonstrated that piperazine derivatives can inhibit human acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial for conditions like Alzheimer's disease, where enhanced cholinergic signaling is desired . The mechanism typically involves binding at the active site or allosteric sites of the enzyme, altering its activity.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| AChE Inhibition | Human Acetylcholinesterase | 0.056 µM | |

| BACE1 Inhibition | Beta-Site Amyloid Precursor | 9.01 µM | |

| Interaction with Receptors | Various GPCRs | Not specified |

Study 1: AChE Inhibition

A study conducted on various piperazine derivatives highlighted the efficacy of this compound as a potent AChE inhibitor. The compound exhibited an IC50 value comparable to established inhibitors like donepezil, suggesting its potential as a therapeutic agent for cognitive disorders .

Study 2: BACE1 Inhibition

In another investigation focused on Alzheimer's disease therapeutics, this compound was evaluated for its ability to inhibit BACE1. The results indicated a significant inhibitory effect, positioning it as a candidate for further development in dual-targeting strategies against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other piperazine derivatives:

| Compound | Activity | IC50 Value |

|---|---|---|

| 1-benzyl-3,5-dimethylpiperazine | AChE Inhibitor | 0.046 µM |

| 4-methylpiperazine | BACE1 Inhibitor | 4.89 µM |

This comparison underscores the unique efficacy of this compound due to its stereochemical configuration.

Análisis De Reacciones Químicas

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) and benzyl ester groups undergo acid- or base-catalyzed deprotection :

-

Boc removal : Treatment with HCl in dioxane cleaves the Boc group, yielding the free amine ( ).

-

Benzyl ester hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) removes the benzyl group, generating the carboxylic acid derivative ( ).

| Protecting Group | Reagent | Conditions | Outcome |

|---|---|---|---|

| Boc | 4M HCl/dioxane | RT, 1h | Free amine (quantitative) |

| Benzyl ester | NaOH/EtOH | Reflux, 2h | Carboxylic acid (85% yield) |

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings :

-

Buchwald–Hartwig amination : Reacts with aryl halides in the presence of Pd(OAc)₂ and BINAP to form arylpiperazine derivatives ( ).

| Substrate | Catalyst System | Yield | Application |

|---|---|---|---|

| 5,6-Dichloropyridin-3-ol | Pd(OAc)₂/BINAP, NaOtBu | 61% | Antibacterial intermediates |

a) Oxidation

The piperazine ring resists oxidation, but side-chain modifications are feasible:

| Reaction | Reagent | Conditions | Yield |

|---|---|---|---|

| Ester reduction | LiBH₄ | THF, 0°C→RT | 78% |

b) Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl halides react with the deprotected amine:

-

Chloropyridine coupling : SNAr with 5,6-dichloropyridine-3-carbonitrile forms pyridylpiperazine hybrids ( ).

| Aryl Halide | Base | Product | Yield |

|---|---|---|---|

| 5,6-Dichloropyridine-3-carbonitrile | K₂CO₃ | Pyridylpiperazine | 70% |

Stereochemical Stability

The (3S,5S) configuration remains intact under standard reaction conditions, as confirmed by:

-

Chiral HPLC : Retention of enantiomeric excess (>99%) post-synthesis ( ).

-

X-ray crystallography : Structural validation of the trans-dimethylpiperazine core ( ).

Comparative Reactivity

The stereochemistry significantly influences reactivity:

| Parameter | (3S,5S) Isomer | (3R,5R) Isomer |

|---|---|---|

| Alkylation rate (with benzyl bromide) | 95% yield | 88% yield |

| SNAr efficiency (with 5,6-dichloropyridine) | 70% yield | 62% yield |

Propiedades

IUPAC Name |

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDSFNOXAYIVAR-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@H](N1)C)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.